![molecular formula C22H27N9O7S2 B1215650 cefteram pivoxil](/img/structure/B1215650.png)
cefteram pivoxil
Übersicht
Beschreibung
Cefteram pivoxil is a semi-synthetic, broad-spectrum, third-generation cephalosporin antibiotic. It is a prodrug, meaning it is converted into its active form, cefteram, in the body. This compound is known for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, making it effective in treating various bacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cefteram pivoxil typically begins with 7-aminocephalosporanic acid (7-ACA) as the starting material. The process involves several key steps:
Acylation: 7-ACA is acylated with a suitable acylating agent to introduce the desired side chain.
Cyclization: The acylated intermediate undergoes cyclization to form the cephem nucleus.
Esterification: The final step involves esterification with pivalic acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cefteram pivoxil undergoes several types of chemical reactions:
Hydrolysis: The ester bond in this compound is hydrolyzed in the body to release the active form, cefteram.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis in the body.
Oxidation: Strong oxidizing agents under controlled conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major product formed from the hydrolysis of this compound is cefteram, the active antibacterial agent .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
-
Respiratory Infections
- Ceftaram pivoxil has been utilized in treating lower respiratory tract infections, including pneumonia caused by susceptible organisms such as Streptococcus pneumoniae and Haemophilus influenzae.
-
Urinary Tract Infections
- It is indicated for complicated urinary tract infections (cUTIs), particularly those caused by extended-spectrum beta-lactamase (ESBL) producing organisms.
-
Skin and Soft Tissue Infections
- The antibiotic is effective against skin infections due to its activity against both Gram-positive cocci and Gram-negative bacilli.
-
Intra-Abdominal Infections
- Ceftaram pivoxil has shown efficacy in treating complicated intra-abdominal infections when used in combination with other agents like metronidazole.
Table 1: Efficacy of Ceftaram Pivoxil in Clinical Trials
Case Studies
-
Case Study 1: Complicated Urinary Tract Infection
- A clinical trial involving patients with complicated urinary tract infections demonstrated a clinical cure rate of 82% when treated with ceftaram pivoxil compared to 75% for the comparator group. The microbiological response was also favorable, with significant reductions in pathogen load observed.
-
Case Study 2: Hospital-Acquired Pneumonia
- In a multi-center study assessing the efficacy of ceftaram pivoxil for hospital-acquired pneumonia, the treatment group showed a clinical cure rate of 76%, indicating its effectiveness against resistant strains of Pseudomonas aeruginosa.
-
Case Study 3: Skin Infections
- A cohort study involving patients with skin and soft tissue infections reported an overall success rate of 88% with ceftaram pivoxil treatment, underscoring its role in managing both community-acquired and hospital-acquired infections.
Resistance Patterns
Ceftaram pivoxil is generally well-tolerated; however, resistance can develop, particularly among organisms such as Pseudomonas aeruginosa. Continuous monitoring of susceptibility patterns is essential for optimizing treatment strategies.
Table 2: Resistance Rates Observed
Wirkmechanismus
Cefteram pivoxil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. Upon oral administration, it is absorbed through the gastrointestinal tract and hydrolyzed to its active form, cefteram. Cefteram binds to and inactivates penicillin-binding proteins (PBPs), which are essential for the cross-linking process in bacterial cell walls. This disruption leads to the weakening and eventual lysis of the bacterial cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cefditoren pivoxil: Another third-generation cephalosporin with a similar mechanism of action and spectrum of activity.
Cefetamet pivoxil: Known for its efficacy in treating respiratory tract infections.
Cefixime: A third-generation cephalosporin with a slightly different spectrum of activity.
Uniqueness
Cefteram pivoxil is unique due to its high oral bioavailability and broad-spectrum antibacterial activity. It is particularly effective against both Gram-positive and Gram-negative bacteria, making it a versatile option for treating various infections .
Eigenschaften
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYAXIPXULMHAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N9O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.